2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the benzamide family and has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Neurological Disease Imaging and Therapy
- A compound structurally similar to 2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, designed as a molecular imaging probe, was utilized for the quantification of serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This approach highlights the potential of related compounds in diagnosing and understanding the progression of neurological diseases through positron emission tomography (PET) imaging (Kepe et al., 2006).
Fluorescent Probes for Biological and Material Sciences
- Benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings have been converted into difluoroboronated complexes to serve as novel blue fluorophores. Such developments underscore the relevance of benzamide derivatives, including 2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, in creating small molecules with intense luminescence properties for biological and organic material applications (Yamaji et al., 2017).
Metal Ion Sensing and Imaging
- The synthesis and characterization of salicylaldehyde-based hydrazones for fluorescent "turn on" chemo-sensing of Al3+ ions were explored, indicating the potential of benzamide analogs in developing sensitive and selective probes for metal ion detection in biological systems (Rahman et al., 2017).
Cancer Research and Histone Deacetylase Inhibition
- The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor for cancer treatment showcases the therapeutic applications of benzamide derivatives in modulating gene expression to inhibit cancer cell proliferation (Zhou et al., 2008).
properties
IUPAC Name |
2-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-14-7-2-1-6-13(14)17(21)20-11-12-5-3-9-19-16(12)15-8-4-10-22-15/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMVVZIOCCJQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.